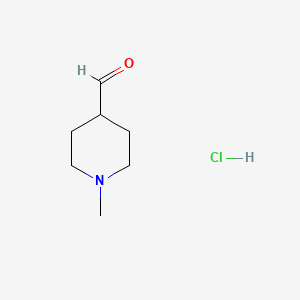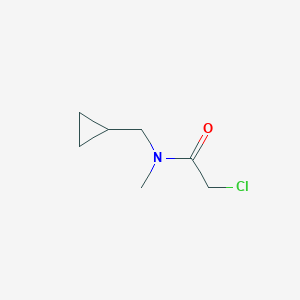
2-chloro-N-(cyclopropylmethyl)-N-methylacetamide
Übersicht
Beschreibung
“2-chloro-N-(cyclopropylmethyl)-N-methylacetamide” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of similar compounds involves a multi-step substitution reaction2. However, the exact synthesis process for “2-chloro-N-(cyclopropylmethyl)-N-methylacetamide” is not readily available in the sources I found.
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(cyclopropylmethyl)-N-methylacetamide” is not explicitly mentioned in the sources I found. However, similar compounds have their structures confirmed by MS, 1H NMR, 13C NMR and FT-IR spectroscopy methods2.Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-(cyclopropylmethyl)-N-methylacetamide” are not explicitly mentioned in the sources I found. However, similar compounds are known to participate in substitution reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-(cyclopropylmethyl)-N-methylacetamide” are not explicitly mentioned in the sources I found. However, similar compounds are known to have unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety4.Wissenschaftliche Forschungsanwendungen
In Vitro Protein Synthesis
The compound was studied for its effects on protein synthesis both in vivo and in vitro, specifically in relation to chloracetamides like alachlor, metolachlor, CDAA, and propachlor. These substances were tested for their ability to inhibit protein incorporation in oat seedlings and in a cell-free protein synthesizing system. The findings suggest that protein synthesis is inhibited in vivo, but this inhibition does not occur during the translation phase of mRNA into protein (Deal et al., 1980).
Antifungal Activity
A series of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives were synthesized, including derivatives of 2-chloro-N,N-diethylacetamide. These compounds demonstrated significant antifungal activity against Candida albicans, showing potential in treating fungal infections (Maruoka et al., 2008).
Metabolic Pathway Analysis in Liver Microsomes
A detailed study was conducted to understand the metabolism of chloroacetamide herbicides, including their transformation into various metabolites in human and rat liver microsomes. The research provides insights into the complex metabolic pathways of these compounds, which are essential for assessing their environmental impact and potential health risks (Coleman et al., 2000).
Quorum-Sensing Molecule Synthesis
An optimized procedure was developed for preparing quorum-sensing molecules like 2-heptyl-3-hydroxy-4(1H)-quinolone and related compounds. The process involves the formation of α-chloro ketones by coupling a Weinreb amide (2-chloro-N-methoxy-N-methylacetamide) with a Grignard reagent. This method is crucial for studying bacterial communication systems and developing antimicrobial strategies (Hodgkinson et al., 2012).
Safety And Hazards
The safety and hazards of “2-chloro-N-(cyclopropylmethyl)-N-methylacetamide” are not explicitly mentioned in the sources I found. However, it’s important to handle all chemical compounds with care and appropriate safety measures5.
Zukünftige Richtungen
The future directions of “2-chloro-N-(cyclopropylmethyl)-N-methylacetamide” are not explicitly mentioned in the sources I found. However, similar compounds are expected to have many novel applications in the future3.
Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For a more detailed and accurate analysis, please consult a professional in the field.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVSLIRPPYCHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyclopropylmethyl)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



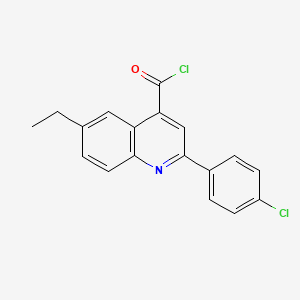
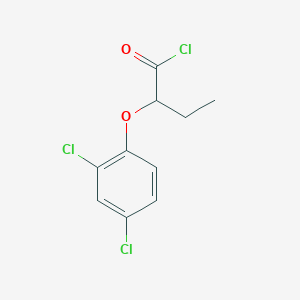
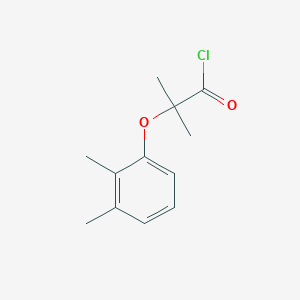
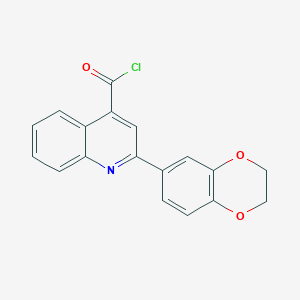
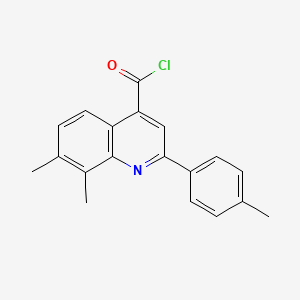
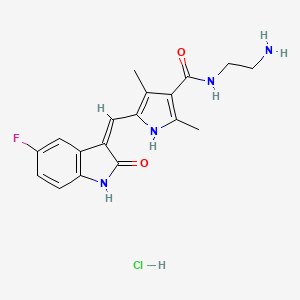
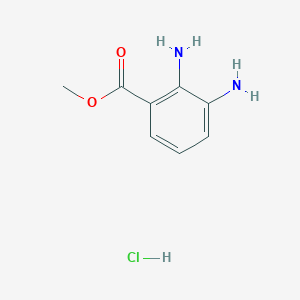
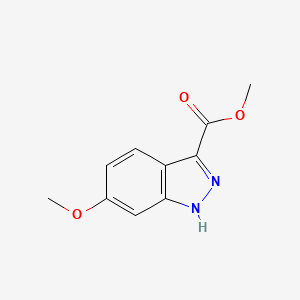
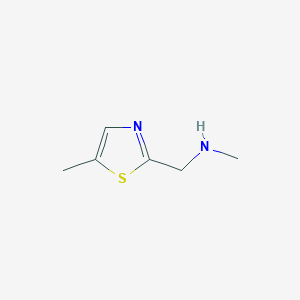
![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)
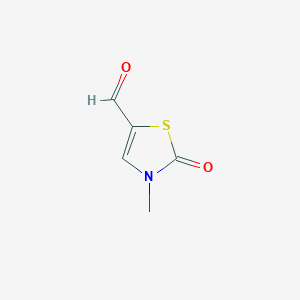
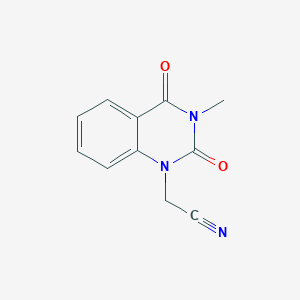
![Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1420749.png)
